molecular formula C5H7F4NO2 B14813172 (1R,2S)-2-fluorocyclopropan-1-amine; trifluoroacetic acid

(1R,2S)-2-fluorocyclopropan-1-amine; trifluoroacetic acid

Cat. No.: B14813172
M. Wt: 189.11 g/mol
InChI Key: LOQQXLJVWHCORE-LJUKVTEVSA-N
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Description

(1R,2S)-2-fluorocyclopropan-1-amine; trifluoroacetic acid is a chiral compound with significant importance in various scientific fields. The compound consists of a fluorinated cyclopropane ring attached to an amine group, combined with trifluoroacetic acid. The presence of fluorine atoms and the chiral centers make this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .

Industrial Production Methods

For industrial production, the synthesis of (1R,2S)-2-fluorocyclopropan-1-amine can be scaled up using optimized reaction conditions. The use of chiral catalysts and enantioselective reactions ensures high yields and purity of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-fluorocyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of (1R,2S)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-fluorocyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7F4NO2

Molecular Weight

189.11 g/mol

IUPAC Name

(1R,2S)-2-fluorocyclopropan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H6FN.C2HF3O2/c4-2-1-3(2)5;3-2(4,5)1(6)7/h2-3H,1,5H2;(H,6,7)/t2-,3+;/m0./s1

InChI Key

LOQQXLJVWHCORE-LJUKVTEVSA-N

Isomeric SMILES

C1[C@H]([C@H]1F)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(C1F)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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